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Compound of Interest

Compound Name: Lithium chloride

Cat. No.: B052723 Get Quote

Technical Support Center: RNA Purification
Troubleshooting Guide: LiCl Precipitation from
Difficult Tissues
This guide addresses common issues encountered during RNA precipitation using Lithium
Chloride (LiCl), particularly from tissues that are challenging due to their high content of

polysaccharides, lipids, or RNases.

Frequently Asked Questions (FAQs)

Q1: Why is my RNA pellet gelatinous or slimy?

A1: A gelatinous or slimy pellet is a common sign of polysaccharide contamination, which is

prevalent in plant tissues and some animal tissues like cartilage. Polysaccharides can co-

precipitate with RNA, interfering with downstream applications. LiCl precipitation is specifically

chosen to minimize this type of contamination. If you still observe this issue, consider

modifications to the protocol such as a higher concentration of LiCl or additional purification

steps.

Q2: My RNA yield is very low after LiCl precipitation. What could be the cause?

A2: Low RNA yield can stem from several factors. Incomplete homogenization of the tissue will

result in inefficient release of RNA.[1] For fibrous tissues, it is crucial to pulverize the sample to
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a fine powder under liquid nitrogen.[1] Adipose tissues, with their high lipid content and

relatively low cell number per mass, can also lead to lower yields.[2] Additionally, ensure that

the centrifugation step is adequate in both time and speed to pellet the RNA effectively. A

longer and faster spin can improve recovery.[3] Finally, for tissues with extremely high RNase

content, RNA degradation prior to or during the extraction process is a primary cause of low

yield. Immediate processing of fresh tissue or proper storage in an RNase-inactivating solution

like RNAlater is critical.[1]

Q3: The A260/A230 ratio of my RNA sample is low. What does this indicate and how can I fix

it?

A3: A low A260/A230 ratio (typically below 1.8) suggests contamination with substances that

absorb light at 230 nm, such as phenol, guanidine salts, or polysaccharides. While LiCl

precipitation is effective at removing many contaminants, carryover from the lysis buffer can still

occur. To improve the A260/A230 ratio, ensure that the aqueous phase is carefully collected

without disturbing the interphase or organic phase during phenol-chloroform extraction. An

additional chloroform extraction step can help remove residual phenol. A 70% ethanol wash of

the RNA pellet is also crucial for removing salt contamination.

Q4: Can I use LiCl precipitation for small RNAs?

A4: LiCl is generally less efficient at precipitating small RNAs (less than 200 nucleotides)

compared to ethanol or isopropanol precipitation.[3] If your research focuses on microRNAs or

other small non-coding RNAs, a modified protocol with a higher LiCl concentration or the

inclusion of a carrier like glycogen might be necessary. Alternatively, an ethanol or isopropanol

precipitation step following the initial LiCl precipitation can be performed to recover the smaller

RNA fragments from the supernatant.

Q5: My RNA appears degraded, even with LiCl precipitation. How can I prevent this?

A5: RNA degradation is primarily caused by RNase activity. Tissues like the pancreas are

notoriously rich in RNases, making RNA isolation particularly challenging.[4][5] The key to

preventing degradation is to inhibit RNases at every step. This includes:

Rapid processing: Dissect and process tissues as quickly as possible, preferably on ice.
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Proper storage: If immediate processing is not possible, snap-freeze the tissue in liquid

nitrogen and store it at -80°C, or use a commercial RNA stabilization reagent.[1]

Use of RNase inhibitors: Include RNase inhibitors in your lysis buffer.

Maintaining an RNase-free environment: Use certified RNase-free reagents, plasticware,

and dedicated equipment.

Quantitative Data Summary
The following table summarizes typical RNA yield and quality metrics from various "difficult"

tissues using different extraction methods. This data is compiled from multiple studies and is

intended to provide a general comparison. Actual results may vary depending on the specific

protocol and tissue condition.
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Tissue Type
Extraction
Method

RNA Yield
(µg/mg
tissue)

A260/A280
Ratio

A260/A230
Ratio

RNA
Integrity
Number
(RIN)

Adipose

Tissue

(Porcine)

Homogenizati

on with

ceramic

beads +

organic

extraction

281.80

(median)
1.85 (median) 0.51 (median) 7.9 (median)

Homogenizati

on in liquid

nitrogen +

spin column

purification

100.00

(median)
2.03 (median) 1.87 (median) 8.8 (median)

Plant Tissue

(Polysacchari

de-rich)

Modified

SDS-LiCl

method

19.41 - 37.24 ≥ 1.8 ≥ 2.0 7 - 9

CTAB-LiCl

method

~80% lower

than modified

SDS-LiCl

Variable Variable Variable

Pancreas

(Human)

Optimized

protocol with

RNAlater

treatment

Not specified Not specified Not specified

> 8 in 75% of

normal

tissues

Fibrous

Tissue

(Heart,

Skeletal

Muscle)

TRIzol

Reagent

Generally low

due to low

cell density

1.8 - 2.0 > 1.8

> 7 (with

proper

homogenizati

on)
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Experimental Protocol: LiCl Precipitation of RNA
from Difficult Tissues
This protocol is a generalized procedure and may require optimization for specific tissue types.

I. Materials and Reagents

Tissue sample (fresh, frozen, or in RNAlater)

Liquid nitrogen (for frozen tissue)

Lysis Buffer (e.g., TRIzol or a buffer containing guanidinium isothiocyanate)

Chloroform

Isopropanol

8 M LiCl solution (RNase-free)

70% Ethanol (prepared with RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes

Homogenizer (e.g., rotor-stator or bead mill)

Microcentrifuge

II. Procedure

Tissue Homogenization:

For fresh or RNAlater-stabilized tissue: Weigh 50-100 mg of tissue and place it in a tube

with 1 mL of Lysis Buffer. Homogenize immediately until no visible tissue clumps remain.

For frozen tissue: Weigh 50-100 mg of frozen tissue and immediately grind it to a fine

powder in a pre-chilled mortar and pestle under liquid nitrogen. Transfer the frozen powder
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to a tube containing 1 mL of Lysis Buffer and vortex vigorously.

Phase Separation:

Incubate the homogenate at room temperature for 5 minutes.

Add 0.2 mL of chloroform per 1 mL of Lysis Buffer. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red

organic phase, a white interphase, and a colorless upper aqueous phase containing the

RNA.

Initial RNA Precipitation (Isopropanol):

Carefully transfer the upper aqueous phase to a new RNase-free tube without disturbing

the interphase.

Add 0.5 mL of isopropanol per 1 mL of Lysis Buffer used initially. Mix by inverting the tube.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

Ethanol Wash:

Carefully discard the supernatant.

Wash the RNA pellet by adding 1 mL of 70% ethanol. Vortex briefly.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

LiCl Precipitation (for removal of contaminants):

Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes (do not over-

dry).
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Resuspend the RNA pellet in 200 µL of RNase-free water.

Add 200 µL of 8 M LiCl (final concentration of 4 M). Mix thoroughly by vortexing.

Incubate at -20°C for at least 1 hour (can be extended overnight).

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

Final Ethanol Wash and Resuspension:

Carefully discard the supernatant.

Wash the RNA pellet with 1 mL of 70% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully discard the supernatant. Briefly air-dry the pellet.

Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

Incubate at 55-60°C for 10 minutes to aid in resuspension.

Quantification and Quality Assessment:

Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a

spectrophotometer.

Assess RNA integrity (RIN) using an Agilent Bioanalyzer or similar instrument.

Visualizations
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Start: RNA Extraction
with LiCl Precipitation

Problem Encountered?

Low RNA Yield

Yes

Low Purity (A260/230 < 1.8)

Yes

RNA Degradation (Low RIN)

Yes

Gelatinous/Slimy Pellet

Yes

High-Quality RNA

No

Check Homogenization:
- Complete tissue disruption?

- Proper method for tissue type?

Improve Phase Separation:
- Avoid interphase aspiration

- Extra chloroform wash

RNase Contamination?
- Use RNase inhibitors

- RNase-free environment

Polysaccharide Contamination

Optimize Centrifugation:
- Increase time and/or speed?

Thorough Ethanol Wash:
- Ensure complete removal of salts

Modify Protocol:
- Increase LiCl concentration
- Additional purification steps

Click to download full resolution via product page

Caption: Troubleshooting workflow for LiCl precipitation of RNA from difficult tissues.
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RNA in Solution with
Contaminants (DNA, Polysaccharides)

Add High Concentration of LiCl

Selective Precipitation of RNA:
Li+ ions neutralize the negative

charge of the phosphate backbone,
reducing its solubility.

DNA and Polysaccharides
Remain Soluble

Centrifugation

RNA Pellet Supernatant with
Soluble Contaminants

Click to download full resolution via product page

Caption: Mechanism of selective RNA precipitation using Lithium Chloride (LiCl).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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